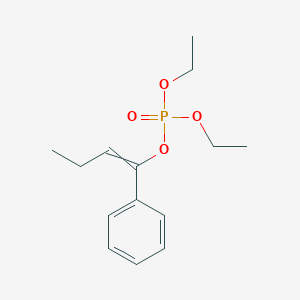

Diethyl 1-phenylbut-1-en-1-yl phosphate

Description

Properties

CAS No. |

922186-05-8 |

|---|---|

Molecular Formula |

C14H21O4P |

Molecular Weight |

284.29 g/mol |

IUPAC Name |

diethyl 1-phenylbut-1-enyl phosphate |

InChI |

InChI=1S/C14H21O4P/c1-4-10-14(13-11-8-7-9-12-13)18-19(15,16-5-2)17-6-3/h7-12H,4-6H2,1-3H3 |

InChI Key |

LMLRZFYFXAUQNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C1=CC=CC=C1)OP(=O)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Diethyl 1-phenylbut-1-en-1-yl Phosphate vs. Diphenyl 1-phenylbut-1-en-1-yl Phosphate

- Key Differences: The diphenyl variant exhibits higher molecular weight and lipophilicity, which may enhance its persistence in biological systems or environmental matrices .

This compound vs. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate

- NMR studies (1H-31P HMBC) reveal distinct scalar couplings between phosphorus and aromatic carbons, absent in the simpler 1-phenylbut-1-en-1-yl variant .

Metabolic and Toxicological Comparisons

This compound vs. Diethyl Phosphate (DEP)

DEP, a non-specific metabolite of organophosphorus pesticides, shares the diethyl phosphate core but lacks the phenylbutenyl group. Key findings from DEP studies include:

- Gut Microbiota Impact: DEP exposure in mice increases opportunistic pathogens (e.g., Paraprevotella, Helicobacter) and reduces IL-6 levels, suggesting immunomodulatory effects .

- Endocrine Disruption : DEP alters serum hormones (e.g., elevated estradiol, reduced LDL cholesterol) via modulation of short-chain fatty acid-producing bacteria .

- The absence of a phenylbutenyl group in DEP limits direct structural comparisons but highlights the importance of substituents in toxicity profiles.

Q & A

Q. What are the recommended synthesis routes for diethyl 1-phenylbut-1-en-1-yl phosphate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves phosphorylation of the corresponding enol precursor. A common methodology includes:

- Stepwise phosphorylation : Reacting 1-phenylbut-1-en-1-ol with diethyl chlorophosphate in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Optimization : Temperature control (0–5°C) minimizes side reactions, while solvent choice (e.g., dichloromethane or THF) affects yield. Monitoring via thin-layer chromatography (TLC) or in situ P NMR can track reaction progress .

- Yield improvement : Use of molecular sieves to scavenge moisture and inert gas purging (N/Ar) enhances stability of reactive intermediates.

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- FT-IR : Look for P=O stretching at ~1250–1300 cm and P-O-C (alkyl) vibrations at ~1020–1050 cm .

- H and C NMR : The enol proton (C=CH) appears as a doublet of doublets (~6.5–7.5 ppm), while diethyl phosphate groups show characteristic splitting patterns at ~4.0–4.3 ppm (CHCH) and ~1.2–1.4 ppm (CH) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the phosphate ester backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps due to potential vapor release .

- Storage : Store in amber glass bottles under inert gas (N) at 2–8°C to prevent hydrolysis.

- Waste disposal : Neutralize residual phosphate esters with aqueous NaOH (1 M) before disposal as hazardous organic waste .

Advanced Research Questions

Q. How does the stereochemistry of the enol group influence the reactivity and applications of this compound?

The (E)- or (Z)-configuration of the enol group significantly impacts reactivity:

- (E)-isomers : Exhibit higher thermal stability due to reduced steric hindrance between the phenyl group and phosphate moiety, making them suitable for flame-retardant applications .

- (Z)-isomers : More prone to hydrolysis but show enhanced reactivity in phosphorylation cascades, useful in organocatalytic reactions .

Methodological approach : Use chiral HPLC or polarimetry to resolve isomers, and compare kinetic parameters (e.g., ) via UV-Vis spectroscopy under controlled pH .

Q. How can contradictions in thermal stability data for this compound be resolved across studies?

Discrepancies in thermogravimetric analysis (TGA) results often arise from:

- Heating rate variations : Higher rates (>10°C/min) may mask decomposition steps. Standardize heating at 5°C/min under N .

- Sample purity : Trace moisture or solvents (e.g., THF) lower decomposition onset. Validate purity via H NMR integration and Karl Fischer titration.

- Instrument calibration : Cross-validate TGA data with differential scanning calorimetry (DSC) to distinguish melting from decomposition events .

Q. What mechanistic role does the phosphate group play in enhancing flame retardancy when incorporated into polymer matrices?

The phosphate group acts via:

- Gas-phase activity : Releases phosphoric acid upon decomposition, scavenging free radicals (e.g., HO•) to suppress combustion .

- Condensed-phase activity : Promotes char formation through crosslinking with polymer chains, reducing heat release rate (HRR) and total smoke production (TSP) .

Experimental validation : Use cone calorimetry to measure HRR and TSP, and X-ray photoelectron spectroscopy (XPS) to analyze char composition (e.g., P-O-C vs. P=O bonding) .

Q. How can aqueous solubility of this compound be predicted and experimentally validated?

- Prediction : Apply linear free-energy relationships (LFERs) using log values. The Hansch parameter for the phenylbutenyl group ( ≈ 2.1) predicts moderate hydrophobicity (log ~1.8–2.3) .

- Validation : Shake-flask method with UV detection at = 260 nm (phenyl absorption). Compare with HPLC-ELSD (evaporative light scattering detection) for low-concentration quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.